3-(2,6-Dimethylbenzyloxy)benzaldehyde
Description
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-[(2,6-dimethylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-12-5-3-6-13(2)16(12)11-18-15-8-4-7-14(9-15)10-17/h3-10H,11H2,1-2H3 |
InChI Key |
WUKBNXFTUICPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)COC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-[(2,6-Dichlorophenyl)methoxy]-3-ethoxybenzaldehyde
- Molecular Formula : C₁₆H₁₄Cl₂O₃
- Molecular Weight : 337.19 g/mol
- Key Features : The benzyloxy group is substituted with chlorine atoms at the 2,6-positions instead of methyl groups. The ethoxy group at the 3-position enhances steric bulk compared to the unsubstituted benzaldehyde.
- Safety Data : Classified under GHS guidelines, requiring precautions for inhalation and handling .
- Comparison: The dichloro substitution increases molecular weight by ~80 g/mol compared to the dimethyl analog (estimated) and likely elevates toxicity. The ethoxy group may reduce solubility in nonpolar solvents relative to methoxy or methyl groups .
3,6-Dimethoxy-2-phenylmethoxybenzaldehyde
- Molecular Formula : C₁₆H₁₆O₄
- Molecular Weight : 272.10 g/mol
- Key Features : Contains methoxy groups at positions 3 and 6, with a phenylmethoxy group at position 2. The absence of methyl groups on the benzyl ring reduces steric hindrance.
- Physicochemical Properties :
- However, the phenylmethoxy group may increase metabolic stability .
2,6-Dimethylbenzaldehyde
- Molecular Formula : C₉H₁₀O
- Molecular Weight : 134.18 g/mol
- Key Features : A simpler analog lacking the benzyloxy substituent, with methyl groups at positions 2 and 4.
- Applications : Used as a precursor in fragrance and pharmaceutical synthesis.
- Comparison : The absence of the benzyloxy group drastically reduces molecular weight and complexity, making it more volatile and less suited for targeted drug design .
Fluorinated Benzaldehyde Derivatives
3-Chloro-5-fluoro-4-methoxybenzaldehyde (C₈H₆ClFO₂, MW: 188.58 g/mol)
2,6-Difluoro-4-hydroxybenzaldehyde (C₇H₄F₂O₂, MW: 170.10 g/mol)
- Key Features : Fluorine and chlorine substituents introduce electronegative effects, altering reactivity and bioavailability.
- Comparison : Fluorination typically enhances metabolic stability and membrane permeability compared to methyl or methoxy groups. However, the hydroxy group in the second compound increases hydrogen-bonding capacity, improving solubility .
Structural and Functional Implications
Substituent Effects on Properties
- Lipophilicity : Methyl and benzyloxy groups (e.g., in 3-(2,6-dimethylbenzyloxy)benzaldehyde) increase logP, favoring membrane penetration but reducing aqueous solubility.
- Electron-Withdrawing vs. Donating Groups : Chlorine (electron-withdrawing) in the dichloro analog may reduce aldehyde reactivity, whereas methoxy groups (electron-donating) enhance electrophilicity .
Preparation Methods
Base-Mediated Alkylation of 3-Hydroxybenzaldehyde
The direct alkylation of 3-hydroxybenzaldehyde with 2,6-dimethylbenzyl bromide represents a straightforward route. This method employs polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the phenolic oxygen, facilitating nucleophilic attack on the benzyl halide.
Reaction Conditions :
-
Solvent : DMF or acetonitrile
-
Base : Cs₂CO₃ (2.0 equiv)
-
Temperature : 80–100°C
-
Time : 12–24 hours
Optimization Insights :
-
Solvent polarity : Higher polarity solvents (e.g., DMF) enhance ionic dissociation, improving reaction rates.
-
Base strength : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility and basicity, achieving 85–90% conversion.
-
Side reactions : Over-alkylation is mitigated by maintaining a 1:1 molar ratio of 3-hydroxybenzaldehyde to 2,6-dimethylbenzyl bromide.
Yield and Purity :
Crude yields of 78–82% are typical, with purity >95% after silica gel chromatography.
Mitsunobu Coupling for Ether Bond Formation
Coupling 3-Hydroxybenzaldehyde with 2,6-Dimethylbenzyl Alcohol
The Mitsunobu reaction offers a stereospecific alternative, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple 3-hydroxybenzaldehyde with 2,6-dimethylbenzyl alcohol.
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF)
-
Catalysts : PPh₃ (1.2 equiv), DEAD (1.1 equiv)
-
Temperature : 0°C to room temperature
-
Time : 6–12 hours
Mechanistic Considerations :
The reaction proceeds via a redox process, where DEAD oxidizes PPh₃ to triphenylphosphine oxide, generating a protonated intermediate that facilitates alkoxy group transfer.
Yield and Scalability :
-
Lab-scale : 88–92% yield
-
Pilot-scale : Reduced to 75–80% due to phosphine oxide byproduct accumulation.
Advantages :
-
Avoids base-sensitive intermediates.
-
Compatible with thermally labile substrates.
Sequential Protection-Formylation-Deprotection Strategy
Aldehyde Protection as Acetals
To prevent aldehyde oxidation during etherification, 3-hydroxybenzaldehyde is first protected as a dimethyl acetal using ethylene glycol and p-toluenesulfonic acid (p-TsOH).
Protection Steps :
-
Acetal formation : 3-Hydroxybenzaldehyde, ethylene glycol, p-TsOH (cat.), toluene, reflux (12 hours).
-
Alkylation : Protected acetal reacted with 2,6-dimethylbenzyl bromide under Cs₂CO₃/DFM (80°C, 24 hours).
-
Deprotection : Hydrolysis with 1M HCl (rt, 2 hours) regenerates the aldehyde.
Yield Profile :
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | Cs₂CO₃ | 78–82 | 95 | Scalability |
| Mitsunobu Coupling | PPh₃/DEAD | 88–92 | 97 | Stereospecificity |
| Protection-Deprotection | p-TsOH, HCl | 70–75 | 98 | Avoids aldehyde side reactions |
| Oxidation | PCC | 80–85 | 96 | Late-stage functionalization |
Industrial-Scale Production Considerations
Q & A
Q. How can researchers optimize crystallization conditions for X-ray-quality crystals?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
